(R)-2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
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Overview
Description
®-2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid is a compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a quinoline ring system, which is a common motif in many pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid typically involves multi-step organic reactions. One common method involves the condensation of an appropriate quinoline derivative with an amino acid precursor under controlled conditions. For example, the reaction of 4-hydroxyquinoline with an amino acid derivative in the presence of a coupling agent can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
®-2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid involves its interaction with specific molecular targets. The quinoline ring system can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
4-Hydroxyquinoline: Known for its antimicrobial properties.
2-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
Uniqueness
®-2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid is unique due to its specific structure, which combines the quinoline ring with an amino acid moiety. This combination enhances its potential biological activities and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H12N2O3 |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acid |
InChI |
InChI=1S/C12H12N2O3/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17)/t9-/m1/s1 |
InChI Key |
NOILRCJONSGSRP-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N |
Origin of Product |
United States |
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